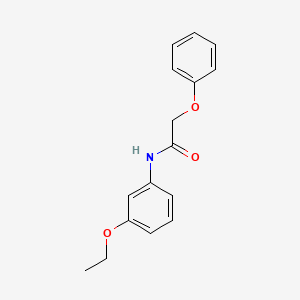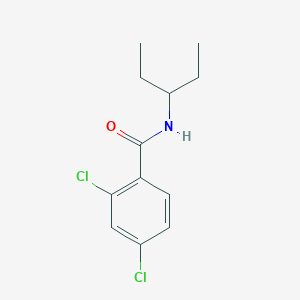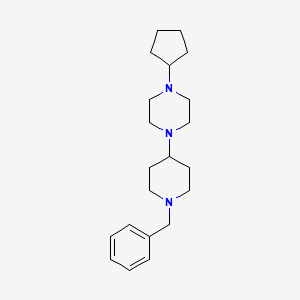![molecular formula C20H13ClN2O B5757714 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol](/img/structure/B5757714.png)
1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol, also known as CQIN, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It belongs to the class of quinoline-based compounds, which have been widely studied for their pharmacological properties. CQIN has been shown to exhibit promising results in various studies, making it a subject of interest for researchers worldwide.
作用机制
The mechanism of action of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. This compound has also been shown to inhibit the growth of bacterial cells by disrupting their cell wall synthesis and inhibiting their DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been shown to inhibit the growth of bacterial cells and biofilms, making it a potential candidate for the development of new antibiotics. In addition, this compound has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
The advantages of using 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol in lab experiments include its potent antitumor and antibacterial activity, as well as its relatively low toxicity. This compound has been shown to exhibit high selectivity towards cancer cells and bacterial cells, making it a potential candidate for targeted therapy. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability, and its potential side effects on normal cells.
未来方向
There are several future directions for research on 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol. One potential direction is the development of new derivatives of this compound with improved pharmacological properties, such as increased solubility and selectivity towards cancer cells and bacterial cells. Another potential direction is the investigation of the synergistic effects of this compound with other anticancer and antibacterial agents, which may enhance its therapeutic efficacy. Additionally, the potential use of this compound in combination with other therapies, such as radiation therapy and immunotherapy, should be explored. Finally, the potential use of this compound in other scientific fields, such as materials science and environmental science, should be investigated.
合成方法
The synthesis of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol involves the reaction of 5-chloro-8-hydroxyquinoline with salicylaldehyde in the presence of a suitable catalyst. The resulting product is then purified by recrystallization to obtain pure this compound. The synthesis of this compound has been optimized by various researchers, resulting in high yields and purity of the compound.
科学研究应用
1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to exhibit antibacterial activity against various bacterial strains, including drug-resistant strains, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
1-[(5-chloroquinolin-8-yl)iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-17-8-9-18(20-15(17)6-3-11-22-20)23-12-16-14-5-2-1-4-13(14)7-10-19(16)24/h1-12,24H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPKZZAILDABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=C4C(=C(C=C3)Cl)C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5757637.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
![1,7,7-trimethyl-3-(methylthio)-1,6,7,9-tetrahydro-5H-pyrano[4',3':4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B5757646.png)
![4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate](/img/structure/B5757649.png)

![4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid](/img/structure/B5757677.png)
![1-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5757684.png)
![N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide](/img/structure/B5757685.png)


![N-phenyl-N'-[2-(phenylethynyl)phenyl]urea](/img/structure/B5757701.png)
![N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757717.png)

